molecular formula C10H11FO2S B14042102 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane

2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane

Cat. No.: B14042102
M. Wt: 214.26 g/mol
InChI Key: FHWJIOGHTZLORV-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane is an organic compound known for its unique physical and chemical properties It features a dioxolane ring attached to a phenyl group substituted with a fluorine atom and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the fluorine and methylthio substituents on the phenyl ring. Common synthetic routes include:

    Cyclization Reactions: The formation of the dioxolane ring can be achieved through cyclization reactions involving diols and aldehydes or ketones under acidic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used reducing agents.

    Substitution Reagents: Fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and thiomethylating agents like methylthiolate salts are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or other heteroatoms.

Scientific Research Applications

2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The fluorine and methylthio substituents can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes and receptors. The dioxolane ring may also play a role in stabilizing the compound and enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-(methylthio)phenyl)-1,3-dioxolane
  • 2-(3-Bromo-2-(methylthio)phenyl)-1,3-dioxolane
  • 2-(3-Fluoro-2-(ethylthio)phenyl)-1,3-dioxolane

Uniqueness

2-(3-Fluoro-2-(methylthio)phenyl)-1,3-dioxolane is unique due to the presence of both fluorine and methylthio substituents on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these substituents with the dioxolane ring makes it a versatile compound with diverse applications in various fields of research.

Properties

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

2-(3-fluoro-2-methylsulfanylphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H11FO2S/c1-14-9-7(3-2-4-8(9)11)10-12-5-6-13-10/h2-4,10H,5-6H2,1H3

InChI Key

FHWJIOGHTZLORV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1F)C2OCCO2

Origin of Product

United States

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